

Spectral Database Comparison for the Identification of 1-Isopropylpiperidin-3-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Isopropylpiperidin-3-one

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This guide provides a comparative analysis of spectral data for the identification of **1-Isopropylpiperidin-3-one**. Due to the absence of publicly available experimental spectra for this specific compound in major databases, this document presents a predicted spectral profile based on data from analogous structures. This guide also outlines standard experimental protocols for acquiring mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, and discusses alternative analytical approaches.

Predicted Spectral Data Summary

The following tables summarize the predicted spectral data for **1-Isopropylpiperidin-3-one**. These predictions are derived from the analysis of structurally similar compounds, including piperidin-3-one, N-alkylated piperidines, and various cyclic ketones.

Table 1: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Predicted m/z	Relative Intensity	Proposed Fragment Ion
141	Moderate	[M] ⁺ (Molecular Ion)
126	High	[M - CH ₃] ⁺
98	High	[M - C ₃ H ₇] ⁺ (Loss of isopropyl group)
83	Moderate	Piperidin-3-one fragment
70	Moderate	Further fragmentation of the piperidine ring
56	Moderate	Further fragmentation of the piperidine ring

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.0 - 3.2	septet	1H	CH (isopropyl)
~2.5 - 2.8	m	4H	CH ₂ adjacent to N and C=O
~2.2 - 2.4	m	2H	CH ₂ at C5
~1.8 - 2.0	m	2H	CH ₂ at C4
~1.1 - 1.2	d	6H	CH ₃ (isopropyl)

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~209	C=O (C3)
~55	CH (isopropyl)
~52	C2
~50	C6
~40	C5
~25	C4
~18	CH3 (isopropyl)

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm-1)	Intensity	Assignment
~2970 - 2930	Strong	C-H stretch (alkyl)
~1715	Strong	C=O stretch (six-membered ring ketone)[1][2]
~1465	Medium	C-H bend (CH2)
~1370	Medium	C-H bend (isopropyl)
~1150	Medium	C-N stretch

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducible results.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL. GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. MS Conditions:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe. Sample

Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 16 ppm.
- Number of Scans: 16.
- Relaxation Delay: 1 s. ^{13}C NMR Acquisition:
- Pulse Program: Proton-decoupled pulse experiment.
- Spectral Width: 240 ppm.

- Number of Scans: 1024.
- Relaxation Delay: 2 s.

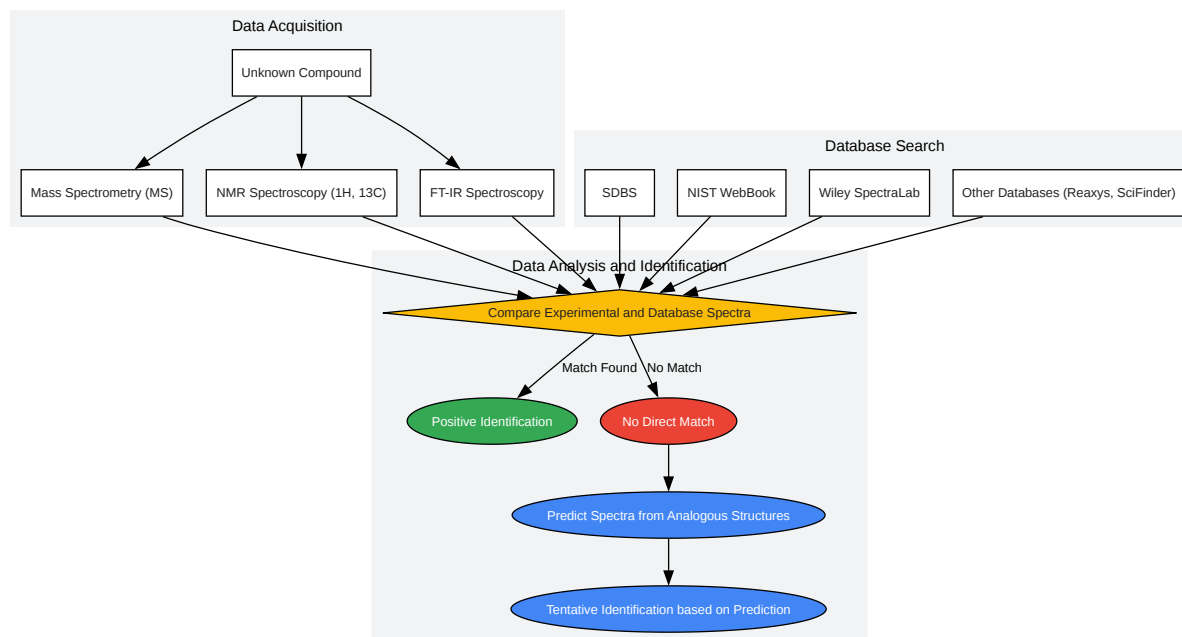
Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory. Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal. Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

Spectral Data Comparison and Identification Workflow

The following diagram illustrates the logical workflow for identifying **1-Isopropylpiperidin-3-one** using spectral databases and predictive methods.



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Caption: Workflow for spectral identification.

Alternative Analytical Approaches

In the absence of a direct spectral match, several alternative or complementary techniques can be employed for the structural elucidation of **1-Isopropylpiperidin-3-one**:

- High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula ($C_8H_{15}NO$).
- Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide detailed structural information and help to piece together the molecule's connectivity. The fragmentation of piperidine derivatives is often characterized by α -cleavage adjacent to the nitrogen atom.
- 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and establish the connectivity of the atoms within the molecule.
- Chemical Derivatization: Reaction of the ketone functionality with reagents like 2,4-dinitrophenylhydrazine can produce a crystalline derivative with a sharp melting point, which can be used for identification.

By combining the predicted spectral data with these alternative analytical methods, researchers can achieve a high degree of confidence in the identification of **1-Isopropylpiperidin-3-one**.

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